Product packaging for Trifluoromethyl hypofluorite(Cat. No.:CAS No. 373-91-1)

Trifluoromethyl hypofluorite

Cat. No.: B1214211
CAS No.: 373-91-1
M. Wt: 104.004 g/mol
InChI Key: SMBZJSVIKJMSFP-UHFFFAOYSA-N
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Description

Trifluoromethyl hypofluorite (CF₃OF) is a rare example of an organofluorine compound featuring an oxygen-fluorine bond, classified as a hypofluorite . It exists as a colorless gas at room temperature with a characteristic odor similar to fluorine and is highly toxic . Its significant research value stems from its role as a potent source of electrophilic fluorine, enabling direct fluorination reactions that are challenging with other reagents . A key application in organic synthesis is the α-fluorination of carbonyl compounds. When reacted with silyl enol ethers, this compound efficiently produces α-fluoroketones, valuable intermediates in medicinal and materials chemistry . It also behaves as a pseudohalogen, adding across double bonds such as in ethylene to form fluorinated ethers like 2-trifluoromethoxyfluoroethane (CF₃OCH₂CH₂F) . Furthermore, it serves as a fundamental building block in the industrial production of various fluoromonomers, which are critical for synthesizing specialized fluoropolymers . The compound is typically synthesized by the reaction of fluorine gas with carbon monoxide or carbonyl fluoride (F₂CO) at low temperatures in the presence of metal fluorides . It is a strong oxidizer and slowly hydrolyzes in water . Due to its high reactivity and toxicity, it requires specialized handling techniques. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CF4O B1214211 Trifluoromethyl hypofluorite CAS No. 373-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoromethyl hypofluorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4O/c2-1(3,4)6-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZJSVIKJMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OF)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073174
Record name Hypofluorous acid, trifluoromethyl ester
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Molecular Weight

104.004 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

373-91-1
Record name Hypofluorous acid, trifluoromethyl ester
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Record name Trifluoromethyl hypofluorite
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Record name Hypofluorous acid, trifluoromethyl ester
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Record name Trifluoromethyl hypofluorite
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Synthetic Methodologies for Trifluoromethyl Hypofluorite and Precursor Chemistry

Catalytic Fluorination Approaches in Trifluoromethyl Hypofluorite (B1221730) Synthesis

Catalytic methods are central to the practical synthesis of trifluoromethyl hypofluorite. These approaches typically involve the use of metal fluorides to facilitate the reaction between fluorine and a carbon monoxide source. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and the purity of the resulting product.

Silver difluoride (AgF₂) has been employed as a catalyst in the synthesis of this compound. The process generally involves the reaction of fluorine and carbon monoxide in the presence of AgF₂ at elevated temperatures. lookchem.com While effective, this method is reported to be less efficient than those using other catalysts, such as cesium fluoride (B91410). The reaction kinetics are slower, necessitating higher temperatures, which can lead to the formation of byproducts like carbonyl fluoride (COF₂) and perfluorocarbons such as carbon tetrafluoride (CF₄). lookchem.com

The synthesis can also be initiated from methanol (B129727). However, the fluorination of methanol vapor with fluorine gas in the presence of a silver difluoride catalyst requires careful temperature control, typically between 180 to 200°C. lookchem.com It has been demonstrated that free fluorine is essential for the formation of this compound in this system, as the reaction of methanol vapor with silver difluoride alone does not yield the desired product. lookchem.com The yield from methanol is approximately 50%, while starting with carbon monoxide can achieve yields around 70%. lookchem.com

Table 1: Comparison of Precursors for AgF₂-Catalyzed Synthesis of this compound

Precursor Typical Reaction Temperature Approximate Yield Key Observations
Carbon Monoxide 100–150°C ~70% lookchem.com More efficient precursor with lower fluorine requirement. lookchem.com
Methanol 180–200°C lookchem.com ~50% lookchem.com Requires the presence of free fluorine for the reaction to proceed. lookchem.com

Cesium fluoride (CsF) is a highly effective catalyst for the synthesis of this compound from carbonyl fluoride (COF₂) and fluorine gas (F₂). anl.gov This method is noted for its high efficiency and is a cornerstone for producing various organic hypofluorites. 20.210.105 The reaction is typically conducted at temperatures ranging from ambient to moderately elevated (20–100°C). To improve surface area and reactivity, the CsF catalyst is often supported on inert materials like nickel or Monel®. The preparation of the anhydrous CsF catalyst is crucial and involves drying it in a fluorine atmosphere before use. anl.gov

The CsF-catalyzed synthesis can be adapted for continuous flow methods, which offers advantages in terms of safety and control, particularly for this highly exothermic reaction. lookchem.com A catalytic microreactor using a CsF catalyst supported on a nanostructured nickel coating has been developed for the reaction of undiluted carbonyl difluoride and elemental fluorine, allowing for the quantitative production of this compound on demand. lookchem.com

Table 2: Reaction Parameters for CsF-Catalyzed Synthesis of this compound

Parameter Condition Rationale/Observation
Catalyst Cesium Fluoride (CsF) Highly efficient for the fluorination of carbonyl compounds. 20.210.105
Support Nickel or Monel® Enhances catalyst surface area and reactivity.
Reactants Carbonyl Fluoride (COF₂), Fluorine (F₂) Common precursors for high-purity synthesis. anl.gov
Temperature Ambient to 100°C Allows for controlled reaction rates.
Pressure Sub-atmospheric to 1 atm Dependent on the specific reactor design.

Silver Difluoride (AgF₂) Catalysis in this compound Formation

Investigation of Alternative and Emerging Synthetic Routes to this compound Analogues

Research into the synthesis of analogues of this compound has expanded the range of available fluorinating agents. These analogues often exhibit unique reactivity and stability profiles. A significant breakthrough in this area was the application of cesium fluoride catalysis to a variety of fluorinated carbonyl and carboxyl compounds, enabling the synthesis of not only monofunctional but also difunctional hypofluorites in high yields. 20.210.105

For instance, perfluoroalkyl hypofluorites like (CF₃)₃COF and (C₂F₅)(CF₃)₂COF have been synthesized from their corresponding tertiary alcohols using elemental fluorine in the presence of CsF. researchgate.net Similarly, the synthesis of perfluoropropylvinylether has been developed on an industrial scale using the hypofluorite CF₃CF₂CF₂OF, which is prepared through the catalyzed fluorination of perfluoropropionyl fluoride. 20.210.105 The synthesis of fluorosulfonyl hypofluorites, such as FSO₂CF₂CF₂OF, has also been achieved through the catalytic fluorination of precursors like tetrafluoroethane-β-sultone or α-fluorosulfonyl difluoroacetyl fluoride. 20.210.105

Optimization of Reaction Parameters for Yield and Purity in Laboratory-Scale this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound in a laboratory setting. Detailed studies have been conducted to establish the ideal conditions for its synthesis. dtic.mil

For the thermal reaction of this compound and carbon monoxide to produce trifluoromethyl fluoroformate, the choice of reactor material and temperature is highly influential. researchgate.net A PTFE reactor at 120°C was found to provide moderate conversion with high selectivity for the desired formate. researchgate.net

In catalytic systems, the preparation and handling of the catalyst are paramount. For CsF-catalyzed reactions, ensuring the catalyst is anhydrous is essential for high reactivity. anl.gov The reaction temperature for the addition of this compound to olefins is typically maintained between -110°C and -50°C to achieve good yields of the addition product. 20.210.105 The dilution of the gaseous this compound with an inert gas like nitrogen, helium, or argon is also a common practice in laboratory-scale experiments to control the reaction rate. 20.210.105

Reactivity and Mechanistic Elucidation of Trifluoromethyl Hypofluorite Transformations

Electrophilic Fluorination Pathways Initiated by Trifluoromethyl Hypofluorite (B1221730)

Trifluoromethyl hypofluorite serves as a source of electrophilic fluorine, enabling the introduction of fluorine atoms into various organic molecules. This property is particularly valuable in the synthesis of fluorinated compounds, which often exhibit enhanced biological and chemical properties compared to their non-fluorinated counterparts. The electrophilic nature of the fluorine in CF₃OF drives its reactivity in addition and substitution reactions.

Addition Reactions with Unsaturated Organic Substrates (e.g., Alkenes, Olefins)

This compound readily undergoes addition reactions with unsaturated organic compounds like alkenes and olefins. 20.210.105nih.govd-nb.info These reactions are of significant interest for the synthesis of fluorinated alkanes.

The mechanism of the addition of this compound to alkenes has been a subject of considerable study and debate, with evidence supporting both electrophilic and free-radical pathways depending on the reaction conditions and the nature of the olefin. 20.210.105 In the context of an electrophilic pathway, the reaction is initiated by the attack of the electron-rich double bond of the alkene on the electrophilic fluorine atom of CF₃OF. This leads to the formation of a carbocation intermediate, which is then attacked by the trifluoromethoxy anion (CF₃O⁻) to yield the final addition product.

However, comparisons with the reactions of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with alkenes suggest that the mechanism for CF₃OF addition may be more consistent with a homolytic or free-radical pathway. 20.210.105researchgate.net The debate highlights the complex nature of these reactions, where polar and steric factors can influence the reaction mechanism. 20.210.105

The regioselectivity of the addition of this compound to unsymmetrical alkenes is a key aspect of its reactivity. In an electrophilic addition mechanism, the fluorine atom adds to the carbon atom of the double bond that results in the formation of the more stable carbocation intermediate, following Markovnikov's rule. libretexts.org However, studies have shown that the regioselectivity with CF₃OF can differ from that observed with other electrophilic reagents, sometimes indicating a different reaction mechanism is at play. researchgate.net

The stereoselectivity of the addition is also an important consideration. While some electrophilic additions to alkenes proceed with syn-addition, the addition of CF₃OF often shows low stereoselectivity, which is more characteristic of a free-radical mechanism. researchgate.net For instance, the reaction of methyl hypofluorite (CH₃OF), a related compound, with various olefins generally shows good regioselectivity but less pronounced stereoselectivity, with anti-addition being the dominant pathway. researchgate.net

Mechanistic Studies of Electrophilic Addition to Alkenes

Nucleophilic Substitution Reactions Facilitated by this compound

While primarily known for electrophilic fluorination, this compound can also facilitate reactions that appear to be nucleophilic substitutions, although the term is used broadly here. For instance, it reacts with silyl (B83357) enol ethers to produce α-fluoroketones. thieme-connect.de This transformation can be viewed as a substitution of the silyl group with a fluorine atom. The reaction proceeds smoothly at low temperatures and offers a direct route to α-fluorocarbonyl compounds without the need for a harsh hydrolysis step. thieme-connect.de

Formation of α-Fluoroketones from Silyl Enol Ethers via this compound

SubstrateReagentProductYieldReference
O-trimethylsilylated enol of cyclohexanoneCF₃OF2-Fluorocyclohexanone74% thieme-connect.de

Radical Reaction Mechanisms Propagated by this compound

This compound can also act as a radical fluorinating agent. The O-F bond in hypofluorites is relatively weak, with an estimated bond dissociation energy of 43.5 kcal/mol for CF₃OF. wikipedia.orgunacademy.com This allows for homolytic cleavage of the O-F bond, generating a trifluoromethoxy radical (CF₃O•) and a fluorine radical (F•).

The ability of this compound to transfer a fluorine atom to alkyl radicals has been demonstrated in reactions with independently generated ethyl radicals. wikipedia.orgunacademy.comiaea.org These radical reactions are often initiated by heat or UV light. 20.210.105 The presence of oxygen can inhibit these radical reactions, supporting the involvement of radical intermediates. 20.210.105 The radical mechanism has been supported by kinetic studies of the gas-phase thermal reaction of CF₃OF with electron-poor haloolefins like hexafluoropropene (B89477) and trichloroethene. 20.210.105

The reactivity of CF₃OF with aromatic compounds has also been investigated, revealing that either the trifluoromethoxy group or the fluorine atom can be selectively added to the aromatic ring by controlling the reaction conditions to favor either a radical or an electrophilic pathway. researchgate.net For instance, promoting a steady source of CF₃O• radicals can lead to trifluoromethoxy substitution as the main reaction pathway. researchgate.net

Reaction TypeSubstrateConditionsKey IntermediatesProduct Type
Radical FluorinationAlkenesHeat or UV lightCF₃O•, F•Fluorinated Alkanes
Radical TrifluoromethoxylationAromaticsRadical initiatorCF₃O•Trifluoromethoxyarenes

Free-Radical Addition Pathways in Olefinic Systems

This compound (CF₃OF) demonstrates notable reactivity towards olefinic systems, often proceeding through a free-radical addition mechanism, particularly with electron-poor haloolefins. 20.210.105 This reactivity has been a subject of extensive study, revealing a complex interplay of factors that determine the reaction outcome. While both free-radical and electrophilic pathways have been proposed, significant evidence supports the prevalence of radical mechanisms in many cases. 20.210.105

The addition of this compound across the double bond of ethylene (B1197577) to yield trifluoromethyl 2-fluoroethyl ether is a well-documented example of its reactivity. wikipedia.orgacs.org The reaction with other unsaturated hydrocarbons can also occur, though sometimes explosively, as with acetylene. acs.org The free-radical chain mechanism for the addition to alkenes is generally initiated by a bimolecular reaction between CF₃OF and the olefin. 20.210.105 The chain is propagated through the addition of the generated radical species to the double bond and is terminated by the recombination of two radicals. 20.210.105 The presence of oxygen can inhibit these radical reactions, effectively stopping the addition process. 20.210.105

Kinetic studies of the gas-phase thermal reaction of CF₃OF with hexafluoropropene and trichloroethene have provided strong support for a free-radical chain-propagating mechanism. 20.210.105 The reactivity, regioselectivity, and stereoselectivity observed in these reactions are consistent with this pathway. 20.210.105 For instance, the addition of CF₃OF to 4,5-dichloro-2,2-difluoro-1,3-dioxole results in the anti-isomer as the major product, a stereoselectivity that, while high for a radical reaction, is explained by the coexistence of free-radical and single-electron transfer (SET) pathways. 20.210.105 The free-radical component accounts for the anti-addition product. 20.210.105 With highly reactive fluoro-olefins like tetrafluoroethylene, CF₃OF can initiate polymerization and oligomerization even at temperatures as low as -80°C, with the resulting polymer chains end-capped by stable CF₃O- and F- groups. 20.210.105

The general scheme for the free-radical addition to an alkene can be described as follows:

Initiation: CF₃OF + R₂C=CR₂ → CF₃O• + R₂FC-CR₂•

Propagation:

CF₃O• + R₂C=CR₂ → CF₃OCR₂-CR₂•

CF₃OCR₂-CR₂• + CF₃OF → CF₃OCR₂-CR₂F + CF₃O•

Termination: Recombination of radical species. 20.210.105

This dual reactivity, acting as both an initiator and a transfer agent, is a key feature of its interactions with olefins. 20.210.105

Generation and Subsequent Reactivity of Trifluoromethyl Radicals

This compound is an effective source of both trifluoromethoxy (CF₃O•) and trifluoromethyl (CF₃•) radicals. lookchem.com The generation of these radicals is typically achieved through thermal or photochemical means, leading to their participation in a variety of chemical transformations.

The homolytic cleavage of the weak oxygen-fluorine bond (O-F) in CF₃OF is the primary step in generating the trifluoromethoxy radical. The subsequent reactions of this radical can then lead to the formation of the trifluoromethyl radical. For example, in the thermal decomposition of higher perfluoroalkyl hypofluorites, the intermediate alkoxy radical can undergo C-C bond cleavage to form a fluorocarbon radical, which then propagates a decomposition chain. 20.210.105

In reactions with alkenes, the trifluoromethoxy radical is often the initial species generated. 20.210.105 For example, the thermal initiation step in the reaction between CF₃OF and hexafluoropropene involves the abstraction of a fluorine atom from CF₃OF by the olefin, generating a CF₃O• radical. researchgate.net This CF₃O• radical can then add to another olefin molecule. In the presence of oxygen, the resulting haloalkoxy radicals can decompose via C-C bond scission, producing carbonyl compounds and CF₃• radicals, which then reform CF₃O• radicals. researchgate.net

The trifluoromethyl radical, once generated, can participate in various reactions, including:

Addition to double bonds: CF₃• radicals can add to fluoroethylenes. researchgate.net

Hydrogen abstraction: In the presence of suitable hydrogen donors, CF₃• can abstract a hydrogen atom.

Recombination: CF₃• can recombine with other radical species.

The generation of CF₃O• radicals from CF₃OF can also be used to drive specific synthetic outcomes. By providing an independent and steady source of CF₃O• radicals, the reaction with aromatic substrates can be shifted towards a trifluoromethoxy free-radical substitution pathway, allowing for the selective one-step synthesis of trifluoromethoxy-aromatic compounds. scribd.comresearchgate.net

Studies on Thermal and Photo-initiated Radical Processes with this compound

The radical reactivity of this compound can be initiated both thermally and photochemically, leading to its use in a range of synthetic applications. 20.210.105beilstein-journals.org

Thermal Processes: Thermal initiation has been extensively studied, particularly in the gas phase. The reaction of CF₃OF with electron-poor haloolefins, such as hexafluoropropene and trichloroethene, between -20°C and +75°C proceeds via a free-radical chain mechanism. 20.210.105 The thermal decomposition of CF₃OF itself has also been investigated. acs.org In a flow system, the thermal reaction between CF₃OF and carbon monoxide to produce trifluoromethyl fluoroformate was found to be highly dependent on temperature and the reactor material, with a PTFE reactor giving good selectivity at 120°C. researchgate.net The oxidation of hexafluoropropene with oxygen in the presence of CF₃OF has been studied between 303 K and 323.4 K (30°C to 50.4°C), with the mechanism involving the thermal generation of CF₃O• radicals. researchgate.net

Photo-initiated Processes: Photochemical activation, often involving UV irradiation, provides an alternative method for generating radicals from CF₃OF. While specific studies on the photochemistry of CF₃OF are part of a broader field, the general principles of photosensitization and photoredox catalysis are applicable. beilstein-journals.orgubitweb.debeilstein-journals.org These methods allow reactions to proceed under mild conditions. beilstein-journals.orgbeilstein-journals.org For instance, photoredox catalysis can be used to generate radical intermediates from precursors, which can then engage in fluorination or trifluoromethylation reactions. ubitweb.de Although detailed mechanistic studies specifically on the photosensitized reactions of CF₃OF are not extensively covered in the provided results, the photochemical generation of CF₃O• radicals is a known process that can initiate subsequent reactions, such as those with water or carbon monoxide. acs.org

The choice between thermal and photochemical initiation allows for control over reaction conditions and can influence the distribution of products. Both methods underscore the utility of CF₃OF as a potent source of radicals for organic synthesis.

Oxidative Capabilities of this compound

Selective Oxidation of Various Organic Substrates

This compound is a powerful oxidizing agent capable of reacting with a wide range of organic substrates. Its oxidative potential allows for the transformation of various functional groups, although selectivity can be highly dependent on the reaction conditions.

Under vigorous conditions, CF₃OF can cause the complete oxidation of simple organic compounds. For example, its reaction with methane (B114726), chloroform, and carbon tetrachloride can lead to the formation of fluorinated derivatives, and under more forceful conditions, methane is dehydrogenated to elemental carbon. acs.org In these reactions, the hypofluorite is reduced to carbonyl fluoride (B91410) or carbon monoxide. acs.org

More controlled and selective oxidations have also been reported. This compound has been investigated for the selective oxidation of alcohols. lookchem.com This application is of interest in organic synthesis where specific and mild oxidation of hydroxyl groups is required. The compound also serves as an oxidizing agent in redox reactions that can modify biological molecules, potentially altering their stability and activity.

A summary of substrates and oxidation outcomes is presented below:

SubstrateConditionsMajor Product(s)Reference(s)
MethaneVigorousCarbon, Silicon tetrafluoride (from glass vessel) acs.org
ChloroformVigorousCarbon tetrafluoride, Trifluorochloromethane acs.org
AlcoholsControlled(Not specified, likely aldehydes/ketones) lookchem.com
HexafluoropropeneWith O₂, 30-50°CCarbonyl fluoride, Trifluoroacetyl fluoride researchgate.net

Elucidation of Redox Mechanisms in this compound-Mediated Reactions

The mechanisms through which this compound exerts its oxidative power are complex and can involve different pathways, including free-radical processes and single-electron transfer (SET). 20.210.105 Elucidating these redox mechanisms is key to understanding and controlling the reactivity of CF₃OF.

The coexistence of free-radical and polar mechanisms has been proposed to explain the product distributions in certain reactions. 20.210.105 For the addition of CF₃OF to 4,5-dichloro-2,2-difluoro-1,3-dioxole, a SET pathway is suggested to coexist with the free-radical mechanism. The SET mechanism provides a better explanation for the formation of fluorination byproducts, which are difficult to account for via a simple radical pathway. 20.210.105 A proposed SET mechanism involves the transfer of an electron from the olefin to the hypofluorite, creating a radical cation-anion pair that can then react further. 20.210.105

Photoredox catalysis represents another important redox mechanism. In this process, a photocatalyst absorbs light and initiates a single-electron transfer between itself and another molecule. beilstein-journals.org This can be used to generate radical intermediates that drive the desired transformation. While not detailed specifically for CF₃OF in the provided results, this mechanism is a cornerstone of modern fluorine chemistry and is relevant to reactions involving radical generation. ubitweb.de

The reaction of Cu(I) with an oxidant can generate a radical species that abstracts a hydrogen atom from a substrate. cas.cn While this example doesn't directly involve CF₃OF, it illustrates the type of redox cycles that can be involved in functionalization reactions, where a metal catalyst facilitates the electron transfer steps.

Kinetics and Thermochemistry of this compound Reactions

The study of the kinetics and thermochemistry of reactions involving this compound provides fundamental insights into its reactivity, stability, and reaction mechanisms.

Kinetics: Kinetic studies have been crucial in supporting the free-radical chain mechanism for the addition of CF₃OF to olefins. The gas-phase thermal reaction between CF₃OF and hexafluoropropene, studied between -20°C and +75°C, demonstrated reactivity consistent with a radical pathway. 20.210.105 Similar kinetic investigations were performed for the reaction with trichloroethene. 20.210.105 The oxidation of hexafluoropropene in the presence of CF₃OF and molecular oxygen was studied at temperatures between 303.0 K and 323.4 K, allowing for the development of a mechanistic scheme consistent with the experimental data. researchgate.net The reaction was found to be initiated by the thermal generation of CF₃O• radicals. researchgate.net The kinetics of the thermal reaction between perfluorobutene-2 and CF₃OF have also been investigated. acs.org Furthermore, studies on the reaction of trifluoromethoxy radicals (derived from CF₃OF) with alkenes have been conducted using long-path FTIR spectroscopy to understand the reaction rates and mechanisms. acs.org

A simplified representation of rate-determining steps in such reactions is often the initiation step, which involves the bimolecular reaction between CF₃OF and the substrate. 20.210.105

Thermochemistry: Thermochemical data for this compound and related species are essential for understanding reaction energetics. Photoionization studies have been a key source of this information. anl.govresearchgate.net These studies provide values for heats of formation and bond dissociation energies. For instance, photoionization of CF₃OF produces a very weak parent ion, with an apparent adiabatic ionization potential (IP) of <12.71 eV. researchgate.net The appearance energy of fragment ions can be used to derive thermochemical quantities. anl.govresearchgate.net

The NIST (National Institute of Standards and Technology) Chemistry WebBook serves as a repository for thermochemical data, including gas-phase thermochemistry and reaction thermochemistry for CF₃OF. nist.gov The O-F bond in CF₃OF is notably weak, which is a key factor in its ability to act as a source of CF₃O• radicals. This contrasts with the very strong C-F bonds in the molecule. beilstein-journals.org Theoretical calculations have also been employed to characterize the structure and thermochemistry of related compounds, providing further insight into their stability and reaction energetics. dntb.gov.ua

Thermochemical ParameterValue/ObservationReference(s)
Ionization Potential (adiabatic)<12.710 ± 0.007 eV researchgate.net
C-F Bond Length1.319 ± 0.003 Å researchgate.net
C-O Bond Length1.395 ± 0.006 Å researchgate.net
O-F Bond Length1.421 ± 0.006 Å researchgate.net
C-O-F Bond Angle104.8 ± 0.6° researchgate.net

Kinetic Investigations of Gas-Phase Reactions Involving this compound

The gas-phase reactivity of this compound (CF₃OF) is largely defined by the weakness of the O-F bond, which facilitates the homolytic cleavage to form trifluoromethoxy (CF₃O•) and fluorine (F•) radicals. This characteristic makes CF₃OF an effective initiator for various gas-phase reactions, particularly in the oxidation and fluorination of organic compounds.

Kinetic studies have elucidated the mechanisms of these transformations, which are often chain reactions. The addition of CF₃OF to unsaturated compounds is a key reaction class that has been investigated. For instance, the thermal gas-phase reaction of CF₃OF with haloolefins like hexafluoropropene and trichloroethene proceeds via a free-radical addition mechanism. 20.210.105 This is also the case for its reaction with ethylene, where it acts as a pseudohalogen, adding across the double bond. wikipedia.org

Initiation: Generation of trifluoromethoxy radicals. rsc.org

Propagation: Addition of the CF₃O• radical to the olefin, followed by reaction with oxygen to form haloalkoxy radicals. rsc.org

Decomposition: Scission of the C-C bond in the resulting haloalkoxy radicals to yield products containing a carbonyl fluoride (C(O)F) group and trifluoromethyl (CF₃•) radicals. rsc.org

Reformation: The CF₃• radicals can then react further, reforming the CF₃O• radical, thus propagating the chain. rsc.org

In the oxidation of hexafluoropropene initiated by CF₃OF, the major products identified were carbonyl fluoride (COF₂), trifluoroacetyl fluoride (CF₃C(O)F), and trifluoromethyl fluoroformate (CF₃OC(O)F). rsc.org Similarly, the reaction between CF₃OF and carbon monoxide (CO) can be initiated to produce trifluoromethyl fluoroformate. researchgate.net

The reaction between this compound and carbonyl fluoride (COF₂) to form bistrifluoromethyl peroxide (CF₃OOCF₃) has also been studied kinetically. The forward and reverse reaction rates for this equilibrium have been determined, providing a comprehensive picture of the system's dynamics. dtic.mil

Dependencies of Reaction Rates on Temperature and Pressure

The rates of gas-phase reactions involving this compound exhibit significant dependencies on temperature and, in some cases, pressure.

Temperature Dependence: The thermal reaction of CF₃OF with carbon monoxide (CO) in a flow system is highly dependent on temperature. researchgate.net In a PTFE reactor, moderate conversion and high selectivity for trifluoromethyl fluoroformate were achieved at 120°C. researchgate.net For the reaction between equimolar amounts of this compound and carbonyl fluoride, the rate becomes appreciable at approximately 230°C and increases with rising temperature. google.com

The thermal decomposition of CF₃OF itself is a reversible reaction that has been studied over a temperature range of 367 to 467°C. researchgate.netCF₃OF ⇄ COF₂ + F₂

The oxidation of hexafluoropropene in the presence of CF₃OF was studied at temperatures of 303.0 K, 313.0 K, and 323.4 K, confirming the influence of temperature on the reaction kinetics. rsc.org An activation energy of 7 ± 1 Kcal/mol has been estimated for certain reactions involving the trifluoromethoxy radical derived from CF₃OF. researchgate.net

Temperature Effects on CF₃OF Gas-Phase Reactions
Reactant(s)Observed Temperature Range (°C)Key FindingsReference
Carbonyl Fluoride (COF₂)Starts ~230°CReaction rate becomes appreciable and increases with temperature. google.com
Carbon Monoxide (CO)120°CModerate conversion to trifluoromethyl fluoroformate in a PTFE reactor. researchgate.net
Decomposition367 - 467°CReversible decomposition into COF₂ and F₂ studied in this range. researchgate.net
Hexafluoropropene (C₃F₆) + O₂29.85 - 50.25°C (303.0 - 323.4 K)Chain reaction oxidation kinetics studied in this range. rsc.org

Pressure Dependence: The oxidation of hexafluoropropene initiated by CF₃OF was found to be independent of the total pressure when varied by adding nitrogen gas. rsc.org The reaction order with respect to oxygen pressure was pseudo-zero-order at the O₂ pressures used (82.0 to 599.8 Torr), indicating that the rate was not limited by the concentration of oxygen under these conditions. rsc.org However, the initial pressures of the reactants, CF₃OF (1.7 to 16.6 Torr) and C₃F₆ (10.0 to 120.2 Torr), did influence the reaction rate, as expected for the reactants in a chain reaction. rsc.org

Thermodynamic Insights into Reaction Energetics and Intermediates

Thermodynamic data provide crucial insights into the feasibility and energy changes of reactions involving this compound. The key thermodynamic parameter governing its reactivity is the relatively weak O-F bond.

The bond dissociation energy for the O-F bond in CF₃OF has been estimated to be between 43.5 and 47 kcal/mol. scielo.org.arresearchgate.net This low energy facilitates the formation of the CF₃O• radical, which is a key intermediate in many of its reactions.

The equilibrium between this compound, carbonyl fluoride, and fluorine has been studied thermodynamically. For the reaction: CF₃OF(g) ⇄ COF₂(g) + F₂(g) The standard enthalpy of reaction (ΔH) was calculated to be 27.7 kcal/mol. researchgate.net

Furthermore, photoionization studies have provided a precise value for the standard enthalpy of formation of this compound.

Thermodynamic Data for this compound and Related Reactions
ParameterValueAssociated Reaction/SpeciesReference
Standard Enthalpy of Formation (ΔHf 298°)-176.9 +1.8-1.3 kcal/molCF₃OF aip.orgresearchgate.net
O-F Bond Dissociation Energy (D298)43.5 - 47 kcal/molCF₃O-F scielo.org.arresearchgate.net
Standard Enthalpy of Reaction (ΔH°)27.7 kcal/molCF₃OF ⇄ COF₂ + F₂ researchgate.net

The study of the equilibrium between bistrifluoromethyl peroxide (CF₃OOCF₃), carbonyl fluoride, and this compound has also yielded important thermodynamic data, including the standard enthalpy and entropy for the system. dtic.mil These values are critical for understanding the stability of the peroxide relative to the hypofluorite and carbonyl fluoride. An analysis of the fragments from photoionization of CF₃OF, combined with other literature data, supports the determined enthalpy of formation. aip.orgresearchgate.net These thermodynamic insights are essential for predicting reaction outcomes and understanding the behavior of reaction intermediates.

Computational and Spectroscopic Investigation Techniques for Trifluoromethyl Hypofluorite

Quantum Chemical and Ab Initio Theoretical Studies

Theoretical investigations have provided deep insights into the electronic structure, geometry, and reactivity of trifluoromethyl hypofluorite (B1221730). These computational approaches complement experimental findings and offer predictive power for understanding its chemical behavior.

Electronic Structure Calculations of Trifluoromethyl Hypofluorite and Transient Species

The electronic structure of this compound has been a subject of various computational studies. Photoionization studies, in conjunction with theoretical calculations, have been instrumental in understanding the molecule's electronic structure and ionization behavior. The adiabatic ionization potential has been determined to be no greater than 12.71 ± 0.007 eV. These studies also examine fragmentation patterns upon ionization, which provides insight into bond strengths and dissociation pathways.

Ab initio and Density Functional Theory (DFT) calculations have been employed to explore the electronic properties, particularly of the reactive O-F bond. acs.org Different DFT functionals, such as ωB97X-D, M06-2X, and BMK, have been benchmarked to assess their accuracy in predicting the energetics of fluorine transfer reactions. Such comparative studies are crucial as some functionals may overestimate energy barriers, underscoring the importance of methodical selection in computational analyses of highly fluorinated compounds. Furthermore, quantum chemical calculations at the M06-2X/def2-TZVP level of theory have been used to determine properties like enthalpies, Gibbs free energy, and Mulliken charges for a vast number of organic radicals and related molecules, providing a valuable dataset for understanding reactive species. nrel.gov

Geometry Optimization and Conformational Analysis through Computational Chemistry

Computational chemistry has been pivotal in determining the precise geometry and conformational preferences of this compound. Electron diffraction studies have provided key structural parameters, revealing a staggered conformation with C₃ᵥ symmetry for the trifluoromethyl group. umich.eduamanote.com

These experimental findings are supported by computational geometry optimization. The key bond lengths and angles determined from electron diffraction are:

r(C-F) = 1.319 ± 0.003 Å umich.eduamanote.com

r(C-O) = 1.395 ± 0.006 Å umich.eduamanote.com

r(O-F) = 1.421 ± 0.006 Å umich.eduamanote.com

∠(F-C-F) = 109.4 ± 1° umich.eduamanote.com

∠(C-O-F) = 104.8 ± 0.6° umich.eduamanote.com

A notable structural feature is the bending of the C-O bond away from the trifluoromethyl group's three-fold axis by 4.1 ± 0.5°. Microwave spectroscopy further confirms a nearly symmetric prolate top structure. cdnsciencepub.com

The torsional motion of the trifluoromethyl group around the C-O bond has been a focus of both experimental and computational analysis. Electron diffraction studies suggest a potential barrier of 2.5 ± 0.5 kcal/mol for this rotation. umich.eduamanote.com However, microwave spectroscopy measurements indicate a higher barrier of 3.9 kcal/mol. cdnsciencepub.com This discrepancy highlights the complementary nature of different techniques in providing a comprehensive understanding of molecular dynamics. Conformational analysis using DFT calculations is a common practice for molecules with flexible dihedral angles, often revealing multiple stable conformers. mdpi.com

Experimentally Determined Structural Parameters for this compound
ParameterValue (Electron Diffraction)Value (Microwave Spectroscopy)
r(C-F)1.319 ± 0.003 Å umich.eduamanote.com-
r(C-O)1.395 ± 0.006 Å umich.eduamanote.com-
r(O-F)1.421 ± 0.006 Å umich.eduamanote.com-
∠(F-C-F)109.4 ± 1° umich.eduamanote.com-
∠(C-O-F)104.8 ± 0.6° umich.eduamanote.com-
CF₃ Torsional Barrier2.5 ± 0.5 kcal/mol umich.eduamanote.com3.9 kcal/mol cdnsciencepub.com

Application of Density Functional Theory (DFT) in Reaction Mechanism Delineation

DFT calculations are a powerful tool for elucidating the mechanisms of reactions involving this compound. These studies provide calculated activation energies and reaction pathways that complement experimental observations. For instance, DFT has been used to study fluorine atom abstraction processes, a key reaction type for this compound. The choice of functional is critical, as demonstrated by studies comparing the performance of different DFT methods for fluorine transfer reactions.

Computational modeling using DFT can also help resolve discrepancies in reported reaction mechanisms that may arise from differing experimental conditions. By calculating bond dissociation energies and modeling kinetic isotope effects, more definitive mechanistic pathways can be established. For example, the photolysis of this compound in argon matrices has been studied using infrared spectroscopy to identify the resulting products and infer reaction pathways. acs.org

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the characterization of this compound and its reaction products, providing direct information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Product Structural Elucidation

While direct NMR data on the highly reactive this compound is not commonly reported, ¹⁹F NMR spectroscopy is an essential tool for identifying and characterizing the products of its reactions. For example, in the synthesis of trifluoromethyl ethers from heterocyclic N-oxides using trifluoromethyl triflate (a related reagent), ¹⁹F NMR was used to identify the formation of the desired products. rsc.org Similarly, the synthesis of trifluoromethyl hypochlorite (B82951) (CF₃OCl) was confirmed using ¹⁹F NMR, which showed a singlet indicating the equivalence of the fluorine atoms bonded to the carbon. rsc.org The structural elucidation of complex molecules formed from reactions involving trifluoromethylating agents often relies on a combination of NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR. orgsyn.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been extensively used to study the fundamental vibrations of this compound. umich.eduumich.edu These studies have led to the assignment of the twelve fundamental vibrational modes expected for a molecule with its structure.

IR spectra of gaseous this compound and Raman spectra of the liquid have been measured across a wide frequency range. umich.edu The characteristic C-F stretching modes are observed in the high-frequency region (around 1100-1200 cm⁻¹), while the C-O and O-F stretching modes appear at lower frequencies.

Normal coordinate analysis, often performed under C₁ symmetry assumptions, has been crucial in assigning all fundamental vibrational modes and understanding the extent of vibrational mode mixing. umich.edu These analyses have shown that more than half of the normal modes of A' symmetry exhibit significant mixing of symmetry coordinates. umich.edu In some instances, the conventional naming of a normal mode does not reflect the dominant contributor to its potential energy distribution, necessitating a careful re-evaluation of traditional assignments. umich.edu

The torsional motion of the CF₃ group has been assigned to a band at 56 cm⁻¹ in far-infrared studies, while microwave spectroscopy suggests a frequency of approximately 120 cm⁻¹. cdnsciencepub.com This discrepancy highlights the challenges in directly observing and assigning low-frequency torsional modes. cdnsciencepub.com

Selected Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeGas Phase IR Liquid Phase Raman Assignment umich.edu
C-F Stretches~1100-1200~1100-1200ν(CF)
C-O Stretch--ν(CO)
O-F Stretch--ν(OF)
CF₃ Torsion56-τ(CF₃)
CF₃ Rocking Modes227, 250-ρ(CF₃)

Microwave Spectroscopy for Rotational Transitions and Precision Molecular Geometry Determination

Microwave spectroscopy has been a critical technique for the detailed investigation of this compound (CF₃OF), providing precise data on its rotational behavior and molecular structure. Early investigations using microwave spectroscopy identified the compound as a nearly symmetric prolate top. cdnsciencepub.com The spectrum observed is characteristic of a prolate asymmetric rotor with a-type selection rules, and R(0,1) type transitions were readily identified by their distinct pattern and the Stark effect of the K = 1 lines. cdnsciencepub.com

Researchers successfully fitted the observed spectral lines to a rigid rotor model using a least-squares procedure, which yielded highly accurate rotational constants for the ground state. cdnsciencepub.com While the low J, R-branch transitions are nearly independent of the A rotational constant, B and C could be calculated with high precision. cdnsciencepub.com Variations of just 0.04 MHz in B or C were found to affect the calculated spectrum as much as a 100 MHz variation in A. cdnsciencepub.com The experimentally determined rotational constants and dipole moments from these studies are summarized in the table below.

Table 1: Rotational Constants and Dipole Moments of this compound

Parameter Value Unit
Rotational Constants
A 5600 ± 100 MHz
B 3108.13 ± 0.02 MHz
C 3049.25 ± 0.02 MHz
Dipole Moments
µₐ 0.30 ± 0.02 D
µᵦ 0.10 ± 0.06 D
µ꜀ 0 D

Data sourced from microwave spectroscopy investigations. cdnsciencepub.com

In conjunction with microwave data, electron diffraction studies have provided a comprehensive picture of the molecule's geometry. These studies determined the key bond lengths and angles, revealing a staggered conformation where the trifluoromethyl group exhibits C₃ᵥ symmetry. The C-O-F bond angle is determined to be 104.8 ± 0.6°, indicating a bent configuration at the oxygen atom.

Table 2: Molecular Geometry of this compound

Parameter Value Unit
Bond Lengths
r(C-F) 1.319 ± 0.003 Å
r(C-O) 1.395 ± 0.006 Å
r(O-F) 1.421 ± 0.006 Å
Bond Angles
∠(F-C-F) 109.4 ± 1 °
∠(C-O-F) 104.8 ± 0.6 °

Data sourced from electron diffraction studies. scispace.com

Furthermore, microwave spectroscopy has been employed to investigate the internal dynamics of the molecule. The spectrum of the v=1 state of the CF₃ torsion was also measured. cdnsciencepub.com Relative intensity measurements of these torsional bands led to the calculation of a potential barrier of 3.9 kcal/mol for the internal rotation of the trifluoromethyl group, a value somewhat higher than that derived from electron diffraction studies (2.5 ± 0.5 kcal/mol). cdnsciencepub.com

Photoionization Mass Spectrometry in Gas-Phase Reaction Studies

Photoionization mass spectrometry is a powerful tool for probing the electronic structure, ionization behavior, and thermochemistry of molecules, and it has been applied to the study of this compound. researchgate.netaip.org These studies provide fundamental data on the energy required to remove an electron and to fragment the molecule, which is essential for understanding its reactivity in gas-phase reactions.

In these experiments, this compound produces a very weak parent ion, indicating that the molecular ion is not particularly stable upon formation. researchgate.net The analysis has established an upper limit for the adiabatic ionization potential. researchgate.net Upon ionization, the molecule undergoes fragmentation, and the appearance potentials of the resulting fragment ions can be accurately determined. The primary fragments observed are CF₃⁺ and CF₂O⁺. researchgate.netaip.org The analysis of the appearance potential for the CF₃⁺ fragment, in combination with other literature data, has been used to suggest a standard enthalpy of formation (ΔHf°₂₉₈) for this compound of -176.9 (+1.8/-1.3) kcal/mol. researchgate.net

Table 3: Ionization and Appearance Potentials for this compound

Measurement Value (eV)
Adiabatic Ionization Potential (IP) ≤ 12.710 ± 0.007
Appearance Potential of CF₂O⁺ ~14.2 ± 0.1

Data sourced from photoionization mass spectrometry studies. researchgate.net

The data obtained from photoionization mass spectrometry complements kinetic studies of gas-phase reactions involving this compound. It has been used as a reactant in studies with various compounds, including haloolefins and sulfur tetrafluoride. 20.210.105chegg.com For instance, kinetic studies of the thermal gas-phase reaction between this compound and olefins like hexafluoropropene (B89477) and trichloroethene have supported a radical addition mechanism. 20.210.105 Similarly, the kinetics of its gas-phase reaction with sulfur tetrafluoride have been studied in detail. chegg.com this compound also serves as an initiator in the gas-phase oxidation of compounds such as perfluorobutene-2. acs.orgsemanticscholar.org The fundamental thermochemical data derived from photoionization studies are invaluable for interpreting the mechanisms and energetics of these and other gas-phase processes.

Table 4: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound CF₃OF
Carbon dioxide CO₂
Carbon tetrafluoride CF₄
Carbonyl fluoride (B91410) COF₂
Hexafluoropropene C₃F₆
Hydrogen fluoride HF
Perfluorobutene-2 C₄F₈
Sulfur tetrafluoride SF₄
Trichloroethene C₂HCl₃

Advanced Synthetic Applications of Trifluoromethyl Hypofluorite in Academic Research

Utilization as a Versatile Electrophilic Fluorinating Reagent in Organic Synthesis

Trifluoromethyl hypofluorite (B1221730) serves as a powerful source of "electrophilic" fluorine, capable of fluorinating a wide range of organic substrates. Its high reactivity allows for the introduction of fluorine into molecules where other reagents may fail, although this reactivity also necessitates careful handling. The O-F bond in trifluoromethyl hypofluorite is cleaved during reactions, with the fluorine atom acting as the electrophile.

The reagent has been effectively employed in the fluorination of complex natural products and their derivatives, such as steroids. iupac.org For instance, the treatment of specific steroid derivatives with this compound can lead to the clean formation of fluorinated products. The reaction with a 3,8-acetoxy-derivative of a steroid yields a major mono-fluorinated adduct and a minor di-fluorinated product. iupac.org This demonstrates the utility of this compound in achieving fluorination at specific positions within a complex scaffold, often guided by the existing functionality of the substrate.

Another significant application is in the direct fluorination of nucleic acid components. Research has shown that this compound reacts with uracil (B121893) and cytosine bases and their corresponding nucleosides. nih.gov This direct fluorination method provides a pathway to synthetically important compounds like 5-fluorouracil (B62378) and 5-fluorocytosine (B48100) and their nucleosides, which are molecules of significant biological interest. nih.gov

While its primary role is as a fluorinating agent, the addition of this compound across carbon-carbon double bonds results in the simultaneous introduction of a fluorine atom and a trifluoromethoxy (–OCF₃) group. This addition reaction provides a route to molecules containing the trifluoromethoxy substituent, which is of great interest in medicinal and materials chemistry. researchgate.netd-nb.info The regioselectivity of this addition can be influenced by the electronic nature of the olefin. With electron-rich olefins, the reaction often proceeds via an electrophilic mechanism. 20.210.105 However, for electron-poor alkenes, a free-radical chain mechanism is often operative, which can affect the regio- and stereoselectivity. 20.210.105 A high degree of stereoselectivity has been observed in some cases, such as the addition to 4,5-dichloro-2,2-difluoro-1,3-dioxole, which predominantly forms the anti-isomer, a result considered unusual for a free-radical pathway. 20.210.105

It is important to note that this compound itself is not a direct source for the trifluoromethyl (–CF₃) group in substitution or addition reactions; rather, it delivers a trifluoromethoxy (–OCF₃) group. researchgate.net

Directed Fluorination Strategies for Complex Molecular Architectures

Role in the Synthesis of Hypervalent Fluorine Compounds

This compound has historically played a crucial role in the synthesis of hypervalent iodine compounds, which are themselves valuable reagents in organic synthesis.

One of the seminal methods for preparing hypervalent iodine(V) fluorides involves the use of this compound. beilstein-journals.orgbeilstein-journals.org In 1979, Amey and Martin reported the synthesis of a hypervalent iodine(V) fluoride (B91410) by reacting the corresponding iodine(III) precursor with the highly toxic this compound gas. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This oxidative fluorination successfully converts an iodine(III) center to an iodine(V) center, furnishing the desired fluoride. These hypervalent iodine(V) fluorides have shown potential as fluorinating agents themselves; for example, the resulting compound was shown to fluorinate phenylmagnesium bromide to yield fluorobenzene (B45895) in high yield. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Table 1: Synthesis of a Hypervalent Iodine(V) Fluoride using this compound

PrecursorReagentProductReference
Iodine(III) CompoundThis compoundHypervalent Iodine(V) Fluoride beilstein-journals.org, beilstein-journals.org

The use of this compound for preparing hypervalent iodine(V) fluorides is effective but has significant drawbacks, primarily its high toxicity and the harsh reaction conditions required. beilstein-journals.orgle.ac.ukresearchgate.net This has limited research into hypervalent iodine(V) fluorides and spurred the development of alternative, milder, and safer methods. beilstein-journals.orgresearchgate.net

Recent advancements have identified Selectfluor as a much more convenient and efficient reagent for this transformation, providing good to excellent yields (72-90%) under milder conditions. beilstein-journals.orgresearchgate.netle.ac.uk Other harsh reagents that have been used historically for similar syntheses include bromine trifluoride (BrF₃) and xenon difluoride (XeF₂). beilstein-journals.orgbeilstein-journals.org A safer, more recent route developed by Togni and coworkers uses trichloroisocyanuric acid (TCCA) and potassium fluoride, avoiding the use of highly toxic gaseous reagents. beilstein-journals.org These alternative methods are generally preferred in modern synthesis due to their improved safety profiles and milder reaction conditions compared to this compound. chinesechemsoc.orgchinesechemsoc.org

Table 2: Comparison of Reagents for Hypervalent Iodine(V) Fluoride Synthesis

ReagentNatureConditionsYieldSafety ProfileReference
This compound Highly toxic gasHarshEffectivePoor beilstein-journals.org, beilstein-journals.org
Bromine TrifluorideHarshHarshEffectivePoor beilstein-journals.org
Xenon DifluorideSolidMilder than CF₃OFVariableBetter than CF₃OF beilstein-journals.org
SelectfluorSolidMild (40-80 °C)Good (72-90%)Good beilstein-journals.org, researchgate.net
TCCA / KFSolidsMildGoodGood beilstein-journals.org

Preparation of Hypervalent Iodine(V) Fluorides Using this compound

Preparation of Perfluoroalkyl Ethers and Analogous Fluorine-Containing Compounds

A significant industrial and academic application of this compound is the synthesis of perfluoroalkyl ethers via addition reactions with alkenes, particularly perfluoroalkenes. 20.210.105 These ethers are valuable as monomers for fluoropolymers and as inert fluids. 20.210.105researchgate.net

The reaction involves the addition of the CF₃O– moiety and the F atom across the double bond of an alkene. For example, the reaction of this compound with ethylene (B1197577) was reported to produce trifluoromethyl 2-fluoroethyl ether. fluorine1.ru Similarly, its reaction with the less reactive perfluorocyclopentene resulted in a near-quantitative yield of perfluoro(methoxycyclopentane). fluorine1.ru The reaction with 1,2-dichlorodifluoroethylene at -70°C yields trifluoromethyl 1,2-dichlorotrifluoroethyl ether in 60% yield. fluorine1.ru

The mechanism of addition to perfluoroolefins is believed to be a free-radical process, which can sometimes lead to oligomerization or dimerization as side reactions. 20.210.105fluoritech.com However, by carefully controlling reaction conditions, such as the concentration of the hypofluorite, these side reactions can be suppressed, allowing for the efficient synthesis of the desired perfluorinated ether adducts. fluoritech.com This method is a key step in producing monomers like perfluoro(methyl vinyl) ether, which can be obtained by subsequent dehalogenation of the initial adduct. fluorine1.ru

Table 3: Examples of Perfluoroalkyl Ether Synthesis using this compound

Alkene SubstrateReaction ConditionsProductYieldReference
EthyleneNot specifiedTrifluoromethyl 2-fluoroethyl etherNot specified fluorine1.ru
PerfluorocyclopenteneNot specifiedPerfluoro(methoxycyclopentane)~100% fluorine1.ru
1,2-Dichlorodifluoroethylene-70 °CTrifluoromethyl 1,2-dichlorotrifluoroethyl ether60% fluorine1.ru
TetrafluoroethyleneLow TemperaturePolymeric material / CF₃OCF₂CF₃Variable fluorine1.ru, 20.210.105

Synthesis of Fluorinated Vinyl Ethers via this compound Addition

The addition of this compound (CF₃OF) to unsaturated compounds, particularly alkenes and alkynes, represents a significant pathway for the synthesis of fluorinated vinyl ethers. These ethers are valuable monomers for the production of fluoropolymers with desirable properties.

The reaction of this compound with alkenes can proceed via different mechanisms, including electrophilic addition and free-radical pathways. 20.210.105idexlab.com The reaction conditions, such as temperature and the nature of the alkene, can influence the outcome. For instance, the addition of CF₃OF to ethylene can yield trifluoromethyl 2-fluoroethyl ether. fluorine1.ru In some cases, the initial addition product can undergo subsequent elimination or rearrangement reactions to form vinyl ethers.

A common strategy involves the addition of this compound to halogenated olefins, followed by a dehalogenation or dehydrohalogenation step to introduce the double bond. For example, the reaction of CF₃OF with 1,2-dichlorodifluoroethylene at low temperatures produces trifluoromethyl 1,2-dichlorotrifluoroethyl ether in good yield. fluorine1.ru Subsequent dechlorination can then lead to the formation of a fluorinated vinyl ether. researchgate.netresearchgate.net Similarly, addition to trichloroethylene (B50587) forms an intermediate that can be converted to 2-fluoro-1,2-dichloro-trifluoromethoxyethylene through HCl elimination. google.com

The stereochemistry of the addition is not always straightforward and can be influenced by the reaction mechanism. 20.210.105 For instance, a radical step-by-step mechanism can lead to a loss of the initial olefin geometry. 20.210.105

Derivatization to Trifluoromethyl Fluoroformates

This compound serves as a key precursor in the synthesis of trifluoromethyl fluoroformate (CF₃OCOF). This derivatization can be achieved through the reaction of this compound with carbon monoxide (CO). researchgate.netacs.orgcolab.wsdntb.gov.uagoogle.com

The reaction can be initiated by various means, including thermal activation or the use of catalysts. researchgate.netcolab.wsdntb.gov.ua Sterically hindered halogenated olefins have been shown to initiate the reaction between CF₃OF and CO under mild conditions, affording yields of up to 80%. researchgate.netresearchgate.net The thermal reaction in a flow system is sensitive to both temperature and the reactor material, with a PTFE reactor providing moderate conversion and high selectivity at 120 °C. researchgate.netcolab.wsresearchgate.net A radical reaction between CF₃OF and CO can also be initiated by elemental fluorine, offering a convenient route to the title compound under mild conditions. researchgate.netcolab.ws

The resulting trifluoromethyl fluoroformate is a valuable intermediate in its own right, finding application in the synthesis of other fluorinated compounds. For example, aryl fluoroformates can be converted to aryl trifluoromethyl ethers by reaction with sulfur tetrafluoride (SF₄), although this method involves highly toxic reagents. beilstein-journals.orgnih.gov

Formation of Perfluorodimethyl Peroxide

This compound is a crucial reagent for the synthesis of perfluorodimethyl peroxide, also known as bis(trifluoromethyl) peroxide (CF₃OOCF₃). tandfonline.comacs.org The primary method for this transformation involves the reaction of this compound with carbonyl fluoride (COF₂). acs.orggoogle.comrsc.org

This reaction is typically conducted at elevated temperatures and pressures, often in the presence of a metal fluoride catalyst. google.comrsc.org For example, the reaction can be carried out in a nickel autoclave at approximately 100 atmospheres and 275°C, leading to over 90% conversion. rsc.org The process involves reacting equimolar amounts of carbonyl fluoride and this compound. google.com In some procedures, the reactants, carbonyl fluoride and this compound, can be generated in situ from the reaction of carbon monoxide with fluorine. google.com

The resulting perfluorodimethyl peroxide is collected and purified by distillation. google.comrsc.org It is important to control the reaction conditions to ensure a high yield and purity of the desired peroxide, minimizing the presence of unreacted this compound in the final product. google.com

An alternative, though less common, route to bis(trifluoromethyl) peroxide involves the photolysis of trifluoromethyl hypochlorite (B82951) (CF₃OCl) at room temperature, which generates trifluoromethoxy radicals that subsequently dimerize. fu-berlin.de

Catalytic Applications and Development of Fluorinated Catalysts in Asymmetric Synthesis

Asymmetric Trifluoromethoxylation Reactions Mediated by Transition Metals

The development of catalytic asymmetric methods for the introduction of the trifluoromethoxy (OCF₃) group into organic molecules is a significant area of research, driven by the unique properties this group imparts to pharmaceuticals and agrochemicals. chinesechemsoc.orgnih.gov While direct enantioselective trifluoromethoxylation presents challenges, transition metal-catalyzed approaches have emerged as a promising strategy. chinesechemsoc.org

Recent advancements have demonstrated the potential of transition metals like rhodium and copper in mediating asymmetric trifluoromethoxylation reactions. For instance, a rhodium/diene catalyzed asymmetric allylic trifluoromethoxylation of racemic allylic trichloroacetimidates has been reported, affording chiral trifluoromethoxylated products in good yields and high enantioselectivity. chinesechemsoc.org This reaction proceeds through a dynamic kinetic process. chinesechemsoc.org

Copper catalysis has also been explored for asymmetric trifluoromethoxylation. A copper-catalyzed propargylic trifluoromethoxylation reaction using a chiral Pybox-copper catalyst has been developed, achieving high enantioselectivity, although the substrate scope is somewhat limited. chinesechemsoc.org Furthermore, a dual-catalytic system involving Cu(I) and a chiral phosphoric acid has been successfully applied to the asymmetric radical aminotrifluoromethylation of alkenes, providing access to CF₃-containing azaheterocycles. acs.org The development of new trifluoromethoxylation reagents, such as trifluoromethyl arylsulfonates, has enabled asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes. nih.gov

Challenges in this field include the high energy barrier for the reductive elimination of metal-OCF₃ species and the potential for competing β-fluoride elimination. chinesechemsoc.org

Design and Evaluation of Trifluoromethylated Catalytic Systems

The incorporation of trifluoromethyl groups into catalyst structures can significantly influence their reactivity, selectivity, and stability. This has led to the design and evaluation of various trifluoromethylated catalytic systems for asymmetric synthesis.

Trifluoromethylated amino alcohols have been investigated as catalysts in asymmetric synthesis, often demonstrating superior performance compared to their non-fluorinated counterparts. These catalysts are valuable for controlling stereochemistry in the synthesis of biologically active molecules.

In the realm of organocatalysis, chiral imidazolidinone catalysts have been used in combination with electrophilic trifluoromethylating reagents for the enantioselective trifluoromethylation of aldehydes. osaka-u.ac.jpnih.gov The development of chiral ammonium (B1175870) and sulfonium (B1226848) fluoride catalysts has also been a key area of research for asymmetric nucleophilic trifluoromethylation reactions. osaka-u.ac.jp For example, cinchonine-derived quaternary ammonium fluorides have been used as chiral catalysts to produce optically active α-trifluoromethyl alcohols from aldehydes and ketones. osaka-u.ac.jp

The design of these catalytic systems often involves a systematic evaluation of the catalyst structure, including the nature and position of the trifluoromethyl groups, to optimize catalytic activity and enantioselectivity. The synergy between different catalytic components, such as the combination of a chiral BINOL sodium salt with a cinchonine-based catalyst, has also been explored to enhance performance. osaka-u.ac.jp

Emerging Research Frontiers and Future Directions in Trifluoromethyl Hypofluorite Chemistry

Exploration of Novel Reaction Pathways and Innovative Reagent Development

The classical application of trifluoromethyl hypofluorite (B1221730) centers on its role as an electrophilic fluorine source. wikipedia.org It readily adds to carbon-carbon double bonds, a reaction that has been extensively studied and utilized in the synthesis of various fluorinated molecules. wikipedia.org20.210.105 For instance, its reaction with ethylene (B1197577) yields CF₃OCH₂CH₂F, demonstrating its ability to act as a pseudohalogen. wikipedia.org

Recent research, however, is venturing beyond these traditional pathways. Scientists are exploring its potential in more complex and selective transformations. One area of interest is the development of catalytic systems that can modulate the reactivity of CF₃OF, enabling transformations that are currently challenging.

A significant advancement lies in the synthesis of trifluoromethyl fluoroformate (CF₃OC(O)F) from trifluoromethyl hypofluorite and carbon monoxide. dntb.gov.uaresearchgate.netcolab.ws This reaction can be initiated by sterically hindered halogenated olefins under mild conditions, achieving yields of up to 80%. researchgate.net The thermal reaction in a flow system is also being optimized, with factors like temperature and reactor material playing a crucial role in conversion and selectivity. researchgate.net

Furthermore, the development of new reagents derived from or inspired by this compound is an active area of investigation. While CF₃OF itself is a potent fluorinating agent, its high reactivity can sometimes be a drawback. rsc.orgbeilstein-journals.org This has spurred the development of more stable and selective "N-F" reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which offer a safer alternative for many electrophilic fluorination reactions. beilstein-journals.orgacs.org The exploration of hypervalent iodine reagents for perfluoroalkylation also represents a promising avenue, offering alternative strategies for introducing fluorinated motifs. researchgate.net

The reaction of this compound with various organic compounds continues to be a source of new discoveries. Its ability to react with carbonyl compounds, aromatic systems, and other functional groups opens doors for the synthesis of novel fluorinated structures with potential applications in various fields.

Development of Sustainable and Environmentally Conscious Synthetic Methodologies

The inherent reactivity and gaseous nature of this compound present challenges for its use in environmentally benign processes. rsc.org Traditional organic solvents are often required, and the formation of byproducts can complicate purification and waste management. Consequently, a key research direction is the development of more sustainable synthetic methods involving this reagent.

One approach is the exploration of alternative reaction media. The use of aqueous micellar conditions, for example, has shown promise in other trifluoromethylation reactions, potentially reducing the reliance on volatile organic solvents. beilstein-journals.org While direct application to CF₃OF chemistry is still emerging, it represents a viable strategy for greener transformations.

Another focus is on improving reaction efficiency and atom economy. Catalytic approaches, as mentioned earlier, can play a vital role by enabling reactions to proceed under milder conditions and with higher selectivity, thereby minimizing waste. rsc.org The development of flow chemistry techniques for reactions involving this compound is also a promising area. researchgate.net Flow reactors can offer better control over reaction parameters, enhance safety, and facilitate continuous processing, which can be more resource-efficient than batch processes.

The search for more environmentally friendly fluorinating agents continues to be a driving force in fluorine chemistry. While this compound has its specific applications, the development of solid, non-volatile reagents with comparable or complementary reactivity is a long-term goal for sustainable chemistry. beilstein-journals.org Research into reagents like trifluoromethanesulfonyl fluoride (B91410) (TFSF) as a potentially eco-friendly alternative in other applications highlights the broader trend towards greener fluorine chemistry. scilit.com

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for controlling the reactivity of this compound and designing new synthetic applications. Modern research increasingly relies on a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling.

Experimental Techniques:

Spectroscopic Methods: Infrared (IR) and Raman spectroscopy have been instrumental in characterizing the vibrational modes of the CF₃OF molecule. Electron diffraction studies have provided precise data on its molecular structure, including bond lengths and angles. umich.edu

Photoionization Mass Spectrometry: This technique has been employed to study the thermochemistry and fragmentation patterns of this compound, providing valuable insights into its bond energies and reactive intermediates. researchgate.net

Kinetic Studies: Detailed kinetic analyses of the reactions of CF₃OF with various substrates, such as hexafluoropropene (B89477), have helped to elucidate the underlying radical and polar mechanisms. 20.210.105

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and reaction pathways of this compound. These calculations can predict activation energies, transition state geometries, and reaction mechanisms, complementing experimental observations. For example, DFT studies have been used to compare the reliability of different functionals in predicting the energetics of fluorine transfer reactions.

Ab Initio Composite Models: High-level ab initio calculations provide benchmark data for understanding the fundamental properties of the molecule, such as its heat of formation.

Potential Applications in Advanced Materials Science Beyond Prohibited Domains

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly valuable in materials science. this compound, as a source of both fluorine and the trifluoromethoxy (OCF₃) group, has significant potential for the synthesis of advanced materials. yufluoro.com

One of the primary applications is in the creation of fluorinated polymers. The addition of this compound to fluoro-olefins can initiate polymerization and oligomerization, leading to polymers end-capped with stable CF₃O- groups. 20.210.105 These materials can exhibit enhanced properties, making them suitable for specialized applications like coatings, membranes, and electronic components. 20.210.105 For example, materials synthesized using this compound have shown enhanced hydrophobicity and oleophobicity.

The synthesis of fluorinated vinyl ethers, which are important monomers for fluoropolymers and fluoroelastomers, can be achieved using this compound. 20.210.105 These polymers find use in demanding environments due to their exceptional properties. 20.210.105

Furthermore, the introduction of the trifluoromethoxy group into organic molecules can lead to materials with tailored electronic properties. This is of interest in the development of new materials for electronics and optics. 20.210.105 The synthesis of perfluorodioxoles, which are valuable monomers for high-performance polymers, can also be accomplished using this compound. 20.210.105

While the high reactivity of this compound presents challenges, ongoing research into controlled reaction conditions and novel synthetic pathways is expected to expand its utility in creating a new generation of advanced materials with precisely engineered properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.